![molecular formula C10H8N4O3 B3858022 5-nitro-2-furaldehyde 2-pyridinylhydrazone](/img/structure/B3858022.png)
5-nitro-2-furaldehyde 2-pyridinylhydrazone
Overview
Description
5-Nitro-2-furaldehyde, also known as 5-Nitrofurfural, is a heterocyclic compound . It has been used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It was also used in the synthesis of modified mesoporous silica (MCM-41) .
Synthesis Analysis
5-Nitro-2-furaldehyde was used in the synthesis of a series of 4-(5-nitrofuran-2-yl)prop-2-en-1-one derivatives . It was also used in the synthesis of modified mesoporous silica (MCM-41) .Molecular Structure Analysis
The empirical formula of 5-Nitro-2-furaldehyde is C5H3NO4 . The molecular weight is 141.08 .Chemical Reactions Analysis
5-Nitro-2-furaldehyde forms in alkaline solutions an anion of nitronic acid of (5-nitro-furan-2-yl)-methanediol . Upon acidification, (5-nitro-furan-2-yl)-methanediol appears with pKa=4.6 . Then, in a novel irreversible redox ring-opening reaction, nitrile oxide of alpha-ketoglutaconic acid is formed which hydrolyses in acidic solutions .Physical And Chemical Properties Analysis
5-Nitro-2-furaldehyde is a solid substance . Its refractive index is 1.59 (lit.) . It has a boiling point of 121 °C/10 mmHg (lit.) and a melting point of 37-39 °C (lit.) . The density is 1.349 g/mL at 25 °C (lit.) .Mechanism of Action
Nitrofurazone, a derivative of 5-nitro-2-furaldehyde, is a broad-spectrum nitrofuran antibiotic frequently used in aquaculture and animal husbandry for treatment of protozoan and bacterial infections . Nitrofurazone inhibits several bacterial enzymes, especially those involved in the aerobic and anaerobic degradation of glucose and pyruvate .
Safety and Hazards
5-Nitro-2-furaldehyde is classified as a flammable solid . It’s recommended to keep it away from heat, sparks, open flames, and hot surfaces . In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish . Personal protective equipment, including gloves, eye protection, and face protection, should be worn when handling this substance .
properties
IUPAC Name |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]pyridin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3/c15-14(16)10-5-4-8(17-10)7-12-13-9-3-1-2-6-11-9/h1-7H,(H,11,13)/b12-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZRGLMQPBLCMHB-KPKJPENVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NN=CC2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)N/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.